molecular formula C15H16N4O2 B2870827 3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034477-10-4

3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2870827
CAS No.: 2034477-10-4
M. Wt: 284.319
InChI Key: LIDZPCCYMNXNIY-UHFFFAOYSA-N
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Description

The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” is a complex organic molecule that features a pyridazinyl group, a pyrrolidinyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” typically involves multi-step organic synthesis. The starting materials might include 6-methylpyridazine, pyrrolidine, and 4-pyridinecarboxaldehyde. The synthetic route could involve:

    Formation of the pyridazinyl ether: Reacting 6-methylpyridazine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridazinyl ether.

    Formation of the methanone linkage: Condensation of the pyridazinyl ether with 4-pyridinecarboxaldehyde under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” can undergo various chemical reactions, including:

    Oxidation: The pyridazinyl and pyridinyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride.

    Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyridazinyl and pyridinyl groups.

    Reduction: Reduced methanol derivative.

    Substitution: Substituted pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methylpyridazin-3-yl)methanamine dihydrochloride
  • Ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate
  • [3-(6-methylpyridazin-3-yl)phenyl]methanol

Uniqueness

The uniqueness of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-2-3-14(18-17-11)21-13-6-9-19(10-13)15(20)12-4-7-16-8-5-12/h2-5,7-8,13H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDZPCCYMNXNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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